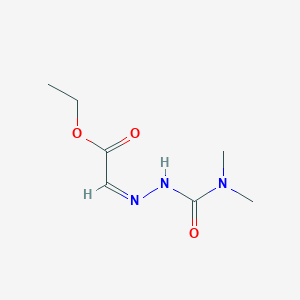

ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate

Description

ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate is a hydrazinylidene-substituted acetate derivative characterized by a dimethylcarbamoyl group attached to the hydrazine moiety. This article compares this compound with structurally related compounds, focusing on synthesis, crystallography, and substituent-driven variations.

Properties

Molecular Formula |

C7H13N3O3 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate |

InChI |

InChI=1S/C7H13N3O3/c1-4-13-6(11)5-8-9-7(12)10(2)3/h5H,4H2,1-3H3,(H,9,12)/b8-5- |

InChI Key |

WGRDLLMKOMBUFU-YVMONPNESA-N |

Isomeric SMILES |

CCOC(=O)/C=N\NC(=O)N(C)C |

Canonical SMILES |

CCOC(=O)C=NNC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate typically involves the reaction of ethyl acetate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Comparisons

The target compound features a dimethylcarbamoyl group (–N(C=O)(CH₃)₂) on the hydrazinylidene backbone, distinguishing it from analogs with electron-withdrawing or aromatic substituents. Key comparisons include:

Chlorinated Derivatives

- ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate (C₁₁H₁₂Cl₂N₂O₂): Contains dual chloro substituents and a 4-methylphenyl group, enhancing electrophilicity and steric bulk.

- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate (C₁₀H₁₀Cl₂N₂O₂): Substituted with ortho-chlorophenyl, influencing hydrogen-bonding patterns in crystal lattices.

Aryl-Substituted Derivatives

- Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate (C₁₀H₁₁ClN₂O₂): A simple phenyl substituent, offering baseline crystallographic data for comparison.

Target Compound

- ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate (C₇H₁₂N₄O₃): The dimethylcarbamoyl group introduces strong hydrogen-bonding capability and steric hindrance, which may affect molecular packing and stability.

Comparative Syntheses

- Compound 11a (C₂₀H₁₀N₄O₃S): Synthesized via refluxing thiouracil derivatives with aromatic aldehydes in acetic anhydride, yielding 68%.

- Ethyl 2-bromo-(Z)-2-(2-benzyl-hydrazono)acetate: Prepared using N-bromosuccinimide (NBS) in dichloromethane, followed by column chromatography.

Key Variables

- Yields : Ranged from 57% (compound 12) to 68% (compounds 11a, 11b).

- Reaction Time : 2–12 hours, depending on substituent reactivity.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures reveal substituent-dependent packing modes:

Chlorinated Derivatives

- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate : Forms N–H···O hydrogen bonds (2.965 Å), stabilizing chains along the b-axis.

- Ethyl 2-bromo-(Z)-2-(2-benzyl-hydrazono)acetate: Exhibits similar hydrogen-bonded chains, with Br contributing to van der Waals interactions.

Aryl-Substituted Derivatives

- Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate: Crystallizes in a monoclinic system (space group P2₁/c) with R factor = 0.026.

Target Compound

Physicochemical Properties

Biological Activity

Ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by its chemical structure, which features a hydrazine moiety linked to an ethyl acetate group. Its molecular formula is . The presence of the dimethylcarbamoyl group is significant as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl acetate, including this compound, exhibit notable antimicrobial properties.

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. A study reported minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL for related compounds derived from similar structures .

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the hydrazine derivatives to disrupt microbial cell membranes or interfere with metabolic processes.

Antifungal Activity

The antifungal potential of this compound has also been explored:

- Efficacy Against Fungi : It has been tested against pathogenic fungi such as Candida albicans and Fusarium sambucinum, demonstrating significant inhibition rates. For instance, an isolate from related studies showed inhibition percentages of 47.2% against Sclerotium rolfsii .

- Research Findings : The antifungal activity is often attributed to the structural characteristics of the compound that facilitate penetration into fungal cell walls.

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent research:

- Cell Line Studies : In vitro tests on human breast adenocarcinoma (MCF-7) cells indicated an IC50 value of 102.01 μg/mL, suggesting moderate cytotoxicity . Flow cytometry analysis revealed that treatment with this compound resulted in early and late apoptosis, indicating its potential as an anticancer agent.

- Mechanism Insights : The compound may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and eventual cell death.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Klebsiella pneumoniae, E. coli, S. aureus | Moderate | 16-128 µg/mL |

| Antifungal | Candida albicans, Fusarium sambucinum | Significant | Not specified |

| Anticancer | MCF-7 cells | Moderate | IC50 = 102.01 μg/mL |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of compounds similar to this compound:

- Antimicrobial Study : A study involving various extracts from fungi demonstrated that certain derivatives exhibited potent antimicrobial effects, reinforcing the relevance of structural modifications in enhancing biological activity .

- Cytotoxicity Analysis : Research on hydrazine derivatives indicated promising results in terms of cytotoxic effects on cancer cell lines, emphasizing the need for further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.